

Spectroscopic data for 7-Oxa-4-azaspiro[2.5]octan-5-one

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Compound of Interest

Compound Name: 7-Oxa-4-azaspiro[2.5]octan-5-one

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An In-Depth Technical Guide to the Spectroscopic Characterization of **7-Oxa-4-azaspiro[2.5]octan-5-one**

Authored by a Senior Application Scientist

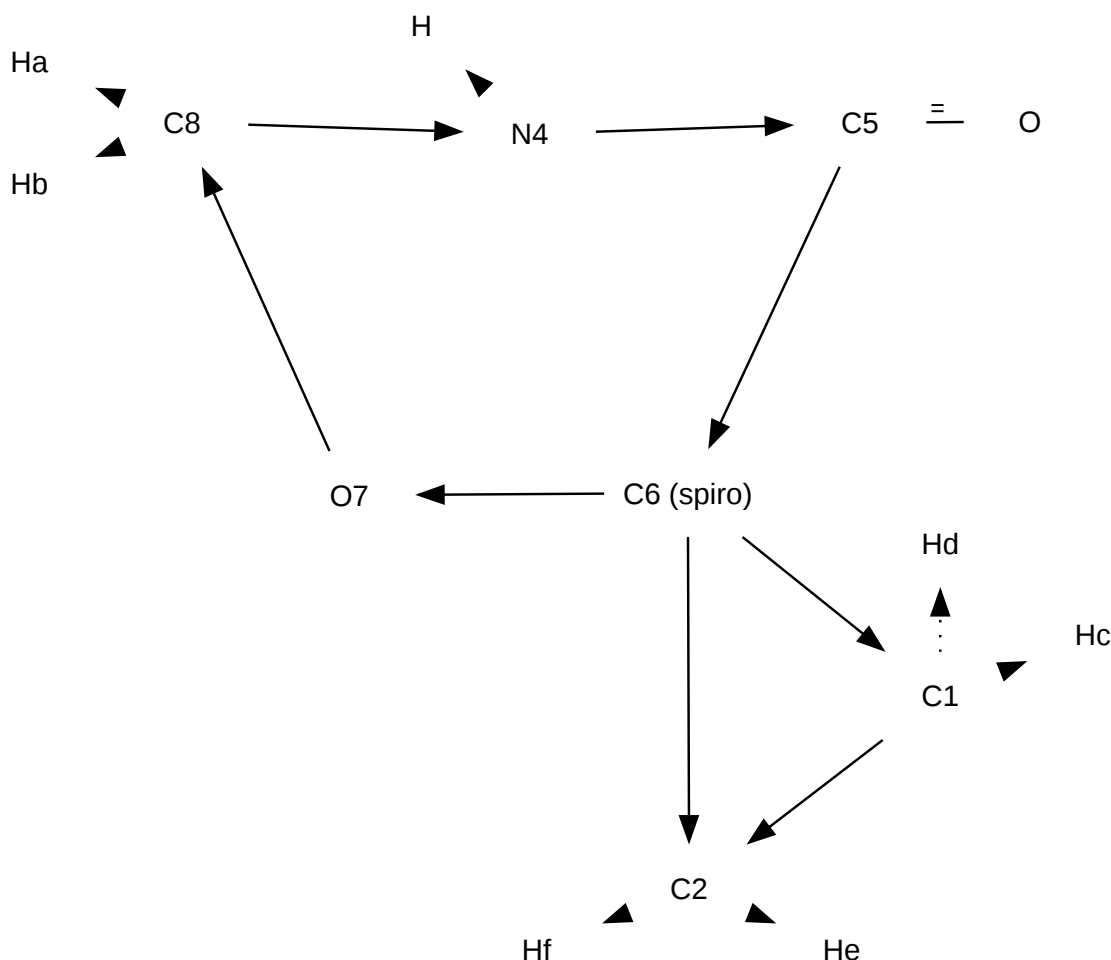
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the expected spectroscopic characteristics of the novel heterocyclic compound, **7-Oxa-4-azaspiro[2.5]octan-5-one**. Given the scarcity of published experimental data for this specific molecule, this guide synthesizes predictive data based on established spectroscopic principles and provides expert insights into the experimental choices required for its unambiguous characterization.

Introduction and Molecular Overview

7-Oxa-4-azaspiro[2.5]octan-5-one is a unique spirocyclic compound featuring a cyclopropane ring fused to a morpholinone core. Its chemical formula is $C_6H_9NO_2$ and it has a molecular weight of approximately 127.14 g/mol [1][2][3]. The strained three-membered ring coupled with the lactam and ether functionalities makes it an intriguing scaffold for medicinal chemistry, potentially offering novel conformational constraints and metabolic stability. Accurate spectroscopic analysis is paramount for confirming its synthesis and for any subsequent structure-activity relationship (SAR) studies.

This guide will detail the predicted 1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It will also provide standardized protocols for acquiring high-quality

spectra, grounded in principles of experimental design and data validation.



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Figure 1: Annotated molecular structure of 7-Oxa-4-azaspiro[2.5]octan-5-one.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy is the primary tool for confirming the successful synthesis of the target compound. The asymmetry of the molecule and the presence of the strained cyclopropane ring will result in a distinct and predictable spectrum.

Predicted ^1H NMR Data

The chemical shifts are influenced by the diamagnetic anisotropy of the carbonyl group and the ring strain of the cyclopropane. The protons on the cyclopropane ring are expected to be diastereotopic and will exhibit complex splitting patterns.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
NH (Amide)	7.5 - 8.5	Broad Singlet (br s)	-	The amide proton is deshielded and its signal is often broadened due to quadrupole coupling with the adjacent nitrogen and potential solvent exchange.
CH ₂ (C8)	4.1 - 4.3	Singlet (s) or AB quartet	-	These protons are adjacent to the ether oxygen (O7) and the amide nitrogen (N4), leading to a significant downfield shift. Depending on the conformational rigidity, they might appear as a singlet or a closely spaced AB quartet.
CH ₂ (C1 & C2)	0.8 - 1.5	Multiplets (m)	gem = 4-9 Hz, cis = 6-12 Hz, trans = 4-9 Hz	The cyclopropyl protons are highly shielded due to the ring current effect

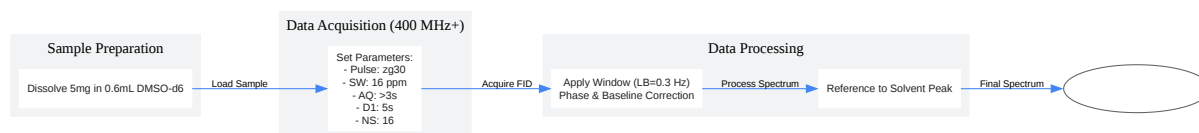
and will appear far upfield. They will show complex splitting due to geminal and vicinal couplings with each other.

Experimental Protocol: ^1H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve ~5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; DMSO-d_6 is often preferred for ensuring the amide proton is clearly visible and does not exchange rapidly.
- Instrument Setup:
 - Spectrometer: Use a spectrometer with a field strength of at least 400 MHz to achieve adequate signal dispersion, especially for the complex cyclopropyl region.
 - Temperature: Maintain a constant probe temperature (e.g., 298 K) to ensure chemical shift stability.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
 - Spectral Width: Set a spectral width of approximately 12-16 ppm to cover all expected signals.
 - Acquisition Time: Set to at least 3-4 seconds to ensure high resolution.
 - Relaxation Delay (d1): Use a delay of at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

- Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a gentle exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm or DMSO at 2.50 ppm).



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Figure 2: Workflow for acquiring a validated ^1H NMR spectrum.

Carbon Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR provides crucial information about the carbon skeleton, confirming the number of unique carbon environments and their electronic nature.

Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (ppm)	Rationale
C=O (C5, Amide)	165 - 175	The carbonyl carbon of the lactam is significantly deshielded and appears in the characteristic amide/ester region.
Spiro C (C6)	60 - 70	This quaternary carbon is deshielded due to its attachment to the ether oxygen (O7) and its spirocyclic nature.
CH ₂ (C8)	45 - 55	This methylene carbon is adjacent to both nitrogen and oxygen, resulting in a downfield shift.
CH ₂ (C1 & C2)	10 - 20	The cyclopropyl carbons are highly shielded due to ring strain and appear far upfield, a hallmark of this functional group.

Experimental Protocol: ¹³C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
- Instrument Setup: Use the same spectrometer as for ¹H NMR.
- Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used for a typical spectrum showing single lines for each carbon.
 - Spectral Width: Set a spectral width of ~220-240 ppm.

- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): Use a 2-second delay. For better quantitative results (especially for the quaternary spiro carbon), a longer delay (>10s) would be necessary, but is not typically required for simple identification.
- Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Spectral Editing (DEPT): To validate assignments, perform Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments. A DEPT-135 spectrum will show CH_2 groups as negative signals, and CH/CH_3 groups as positive signals. Quaternary carbons will be absent. This is essential for distinguishing the C8 methylene from the C1/C2 methylenes and confirming the C6 quaternary carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups, particularly the prominent carbonyl and N-H bonds.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode	Expected Intensity
3200 - 3300	N-H (Amide)	Stretching	Medium, Broad
1670 - 1690	C=O (Lactam)	Stretching	Strong, Sharp
1050 - 1150	C-O-C (Ether)	Asymmetric Stretching	Strong
~3080	C-H (Cyclopropane)	Stretching	Weak to Medium

Causality Behind Predictions: The lactam C=O stretch is expected at a relatively high frequency for an amide due to the ring strain of the six-membered ring, which increases the s-character of the carbonyl carbon bonds. The N-H stretch will likely be broad due to hydrogen bonding in the solid or neat state.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is the preferred method for solid or liquid samples as it requires minimal sample preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.
- **Sample Application:** Place a small amount of the solid sample directly onto the crystal. Apply pressure using the anvil to ensure good contact.
- **Data Acquisition:** Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance. No complex processing is usually required.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Predicted Mass Spectrometry Data

- **Molecular Ion (M^{+}):** For a technique like Electron Ionization (EI), the molecular ion peak would be observed at $m/z = 127$.
- **Protonated Molecule ($[M+H]^{+}$):** For soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the base peak would likely be the protonated molecule at $m/z = 128$. A patent for a related compound shows a calculated M^{+} of 127.1, with a found $[M+H]^{+}$ of 128.1[4].
- **Key Fragments:** Fragmentation is likely to occur via cleavage of the strained cyclopropane ring or through pathways initiated by the lactam and ether functionalities. Expect to see characteristic losses:

- Loss of CO (-28 Da): A common fragmentation for lactams, leading to a fragment at $m/z = 99$.
- Cleavage of the cyclopropane ring: Loss of ethylene (-28 Da) or other small fragments from the three-membered ring.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Ionization Method: ESI is the most common and robust method for this type of molecule. It is a soft ionization technique that will reliably produce the protonated molecular ion $[M+H]^+$.
- Mass Analyzer: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
- Data Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion mode.
- Data Analysis:
 - Determine the accurate mass of the $[M+H]^+$ ion.
 - Use the instrument software to calculate the elemental composition based on the measured accurate mass. The theoretical mass for $C_6H_{10}NO_2^+$ ($[M+H]^+$) is 128.0706. An experimental mass within 5 ppm of this value provides unambiguous confirmation of the molecular formula.



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Figure 3: Workflow for High-Resolution Mass Spectrometry (HRMS) analysis.

Conclusion

The structural elucidation of **7-Oxa-4-azaspiro[2.5]octan-5-one** requires a multi-faceted spectroscopic approach. This guide provides a robust framework of predicted data and validated experimental protocols. The combination of ^1H and ^{13}C NMR will define the carbon-hydrogen framework, IR will confirm the key functional groups, and HRMS will establish the elemental composition. By following these self-validating methodologies, researchers can confidently and unambiguously characterize this novel spirocyclic scaffold, paving the way for its exploration in drug discovery and development.

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